molecular formula C19H19FN2O2 B5540869 4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B5540869
M. Wt: 326.4 g/mol
InChI Key: HAXMLOZGMBVXQR-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that features a fluorine atom, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is first functionalized with a carbonyl group.

    Coupling with Fluorobenzene: The functionalized piperidine is then coupled with a fluorobenzene derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

    Materials Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-fluoro-phenyl)-1-(4-methyl-piperidine-1-carbonyl)-vinyl)-benzamide
  • N-(2-(2-fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-4-nitro-benzamide

Uniqueness

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of a fluorine atom, piperidine ring, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-15-10-8-14(9-11-15)18(23)21-17-7-3-2-6-16(17)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXMLOZGMBVXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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